![molecular formula C9H9NO2 B13136067 (3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
(3-Methylbenzo[d]isoxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylbenzo[d]isoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzo[d]isoxazol-5-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the methyl and methanol groups. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The nitrile oxide can be generated in situ from a suitable precursor, such as a nitroalkane, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(3-Methylbenzo[d]isoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of (3-Methylbenzo[d]isoxazol-5-yl)carboxylic acid.
Reduction: Formation of (3-Methylbenzo[d]isoxazol-5-yl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (3-Methylbenzo[d]isoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
作用機序
The mechanism of action of (3-Methylbenzo[d]isoxazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The isoxazole ring can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
類似化合物との比較
Similar Compounds
- (3-Ethylbenzo[d]isoxazol-5-yl)methanol
- (3-Methylbenzo[d]isoxazol-5-yl)amine
- (3-Methylbenzo[d]isoxazol-5-yl)carboxylic acid
Uniqueness
(3-Methylbenzo[d]isoxazol-5-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the isoxazole ring. This combination of functional groups provides distinct reactivity and potential for derivatization compared to other similar compounds. The hydroxyl group allows for further functionalization, while the methyl group contributes to the compound’s stability and lipophilicity .
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
(3-methyl-1,2-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C9H9NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-4,11H,5H2,1H3 |
InChIキー |
XEAFYNORIFACPI-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






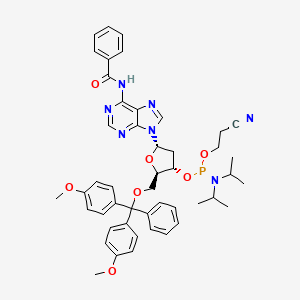
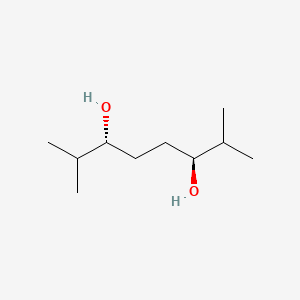
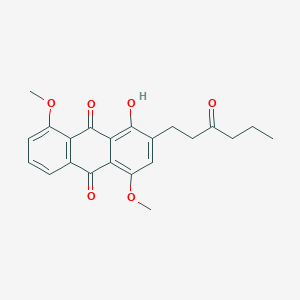
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
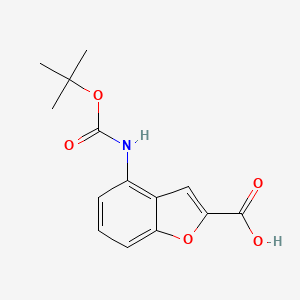

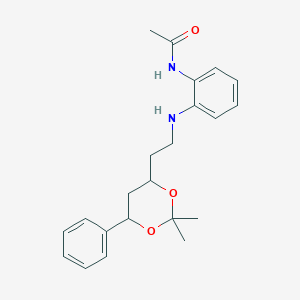
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
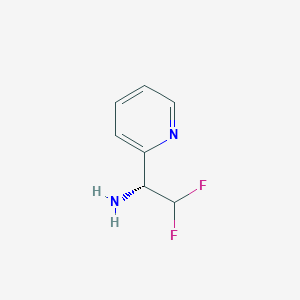
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
